Ballodiolic acid
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Overview
Description
Ballodiolic acid is a diterpenoid that is 3,4,4a,5,6,7,8,8a-octahydronaphthalene-1-carboxylic acid substituted by methyl groups at positions 5, 6 and 8a and a 5-hydroxy-3-(hydroxymethyl)pentyl group at position 5 (the 4aR,5S,6R,8aR stereoisomer). It is isolated from the whole plant of Ballota limbata (Syn.Otostegia limbata) and acts as a lipoxygenase inhibitor. It has a role as a metabolite and a lipoxygenase inhibitor. It is a monocarboxylic acid, a diterpenoid, a diol, a carbobicyclic compound and a member of octahydronaphthalenes.
Scientific Research Applications
Antioxidant and Antimicrobial Properties
Ballodiolic acid has demonstrated notable antioxidant scavenging activity. In a study by Fozia et al. (2021), this compound showed potent activity in inhibiting hydroxyl radicals, total reactive oxygen species (ROS), and peroxynitrite (ONOO−). Specifically, this compound B exhibited the highest scavenging ability among the tested compounds. Additionally, this study found this compound to exhibit strong antimicrobial properties against various bacterial and fungal strains, highlighting its potential as an antibacterial agent (Fozia et al., 2021).
Structural Characterization
In another research, complete 1H and 13C NMR assignments for this compound A, a trans-clerodane diterpenoid, were provided. This work by Farooq et al. (2007) involved extensive use of NMR techniques and comparisons with literature data, contributing to the understanding of the molecular structure of this compound (Farooq et al., 2007).
Enzyme Inhibitory Potential
A study by Ahmad et al. (2004) reported on the isolation of this compound from Ballota limbata. The compound showed significant inhibitory potential against the lipoxygenase enzyme, suggesting its potential in influencing inflammatory pathways. This discovery provides a basis for further exploration of this compound in therapeutic applications targeting enzyme inhibition (Ahmad et al., 2004).
Properties
Molecular Formula |
C20H34O4 |
---|---|
Molecular Weight |
338.5 g/mol |
IUPAC Name |
(4aR,5S,6R,8aR)-5-[5-hydroxy-3-(hydroxymethyl)pentyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C20H34O4/c1-14-7-10-20(3)16(18(23)24)5-4-6-17(20)19(14,2)11-8-15(13-22)9-12-21/h5,14-15,17,21-22H,4,6-13H2,1-3H3,(H,23,24)/t14-,15?,17-,19+,20+/m1/s1 |
InChI Key |
BIRYTQFFNQPJBQ-UXWDVIHESA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC(CCO)CO)CCC=C2C(=O)O)C |
Canonical SMILES |
CC1CCC2(C(C1(C)CCC(CCO)CO)CCC=C2C(=O)O)C |
Synonyms |
ballodiolic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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